![molecular formula C12H16ClN3 B1463527 4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride CAS No. 1185397-76-5](/img/structure/B1463527.png)
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride
Overview
Description
“4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a two-ring system consisting of a benzene ring fused to an imidazole ring . Pyrrolidine, a secondary amine and a cyclic amine, is also part of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzimidazoles and pyrrolidines both participate in a variety of chemical reactions .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Mono- and disubstituted benzimidazoles have been synthesized through alkaline hydrolysis or reactions with ethyl chloroacetate of 1-phenyl substituted 4-(1H-benzimidazol-2-yl)-2-pyrrolidinones. The properties and various derivatives of these compounds have been thoroughly studied, leading to the development of benzimidazolium chlorides, 1-carboxymethylbenzimidazoles, and other condensation products (Mickevičienė et al., 2014).
Anticancer Activity of Benzimidazole Derivatives
Benzimidazole-based Zn(II) complexes have shown potential anticancer activity against human carcinoma cells. Specifically, complex 1 with benzimidazole derivatives exhibited high cytotoxic properties, particularly against SHSY5Y cells, demonstrating non-classical intercalation binding with DNA and inducing apoptosis (Zhao et al., 2015).
Photochromic Properties
Novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized, displaying thermally stable, highly colored photochromes. These compounds have intriguing photochromic properties, making them potentially useful in various applications (Kose & Orhan, 2006).
Fluorescent Probes for DNA Detection
Benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized and characterized as potential fluorescent probes for DNA detection. These compounds exhibit enhanced fluorescence emission intensity when bound to ct-DNA, indicating their potential in biotechnology and medical diagnostics (Perin et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10;/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIVAPXQXSYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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